1-(2-Methoxy-5-methylphenyl)propan-1-one
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Overview
Description
1-(2-Methoxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by other names such as 4-Methyl-2-propionylanisole and 2’-Methoxy-5’-methylpropiophenone . This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-5-methylphenyl)propan-1-one can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methoxy-5-methylbenzene (anisole) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)propan-1-one: Lacks the methyl group on the phenyl ring.
1-(2-Hydroxy-5-methylphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group.
1-(2-Methoxy-5-methylphenyl)propan-1-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
1-(2-Methoxy-5-methylphenyl)propan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFDGOJFTWPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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